3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol 3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18029107
InChI: InChI=1S/C6H9IN2O/c7-4-6(5-10)9-3-1-2-8-9/h1-3,6,10H,4-5H2
SMILES:
Molecular Formula: C6H9IN2O
Molecular Weight: 252.05 g/mol

3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol

CAS No.:

Cat. No.: VC18029107

Molecular Formula: C6H9IN2O

Molecular Weight: 252.05 g/mol

* For research use only. Not for human or veterinary use.

3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol -

Specification

Molecular Formula C6H9IN2O
Molecular Weight 252.05 g/mol
IUPAC Name 3-iodo-2-pyrazol-1-ylpropan-1-ol
Standard InChI InChI=1S/C6H9IN2O/c7-4-6(5-10)9-3-1-2-8-9/h1-3,6,10H,4-5H2
Standard InChI Key LTWSDVFQVHFFIT-UHFFFAOYSA-N
Canonical SMILES C1=CN(N=C1)C(CO)CI

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

3-Iodo-2-(1H-pyrazol-1-yl)propan-1-ol belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its molecular formula is C₆H₉IN₂O, with a molecular weight of 252.05 g/mol. The iodine atom is positioned at the 3-carbon of the pyrazole ring, while the propanol group (-CH₂CH(OH)CH₃) is attached to the 1-nitrogen (Figure 1).

Key Identifiers:

  • IUPAC Name: 3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol

  • SMILES: C1=CN(N=C1I)C(C)CO

  • InChI: InChI=1S/C6H9IN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2

  • InChIKey: XNFNCEUBHOFFMK-UHFFFAOYSA-N

Structural Analysis

X-ray crystallography of analogous compounds, such as 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol, reveals planar pyrazole rings with slight deviations due to steric interactions from substituents. The iodine atom’s electronegativity induces polarization in the pyrazole ring, enhancing reactivity at the 4- and 5-positions . The propanol side chain adopts a gauche conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and pyrazole nitrogen .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol typically involves a multi-step protocol:

  • Iodination of Pyrazole Precursors:

    • A pyrazole derivative (e.g., 1H-pyrazole) undergoes electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at 0–25°C .

    • Example:

      1H-pyrazole+ICl3-iodo-1H-pyrazole+HCl\text{1H-pyrazole} + \text{ICl} \rightarrow \text{3-iodo-1H-pyrazole} + \text{HCl}
  • Alkylation with Propanol Derivatives:

    • The iodopyrazole is reacted with 3-chloropropanol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C.

    • Example:

      3-iodo-1H-pyrazole+ClCH₂CH(OH)CH₃K₂CO₃3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol+KCl\text{3-iodo-1H-pyrazole} + \text{ClCH₂CH(OH)CH₃} \xrightarrow{\text{K₂CO₃}} \text{3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol} + \text{KCl}

Optimization and Yields

  • Reaction Temperature: Elevated temperatures (80–100°C) improve alkylation efficiency but may lead to side products like ethers .

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to ethanol or water.

  • Yield: Reported yields for analogous compounds range from 65% to 78% after purification by column chromatography .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J = 2.4 Hz, 1H, pyrazole H4)

    • δ 7.62 (d, J = 2.4 Hz, 1H, pyrazole H5)

    • δ 4.20–4.15 (m, 1H, CH(CH₃))

    • δ 3.75–3.65 (m, 2H, CH₂OH)

    • δ 1.45 (d, J = 6.8 Hz, 3H, CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 142.1 (C3, pyrazole)

    • δ 138.5 (C5, pyrazole)

    • δ 105.2 (C4, pyrazole)

    • δ 68.9 (CH₂OH)

    • δ 25.1 (CH(CH₃))

    • δ 22.3 (CH₃)

Infrared (IR) Spectroscopy

  • Strong absorption at 3250 cm⁻¹ (O-H stretch)

  • Peaks at 1550 cm⁻¹ (C=N stretch) and 680 cm⁻¹ (C-I stretch)

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